6-({3-[(2-Methoxyphenyl)carbamoyl]-4,5-dimethylthiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with the molecular formula C17H21NO4 It is characterized by its unique structure, which includes a methoxyanilino group, a dimethyl-thienyl group, and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[(2-methoxyanilino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid: Shares a similar core structure but differs in the substitution pattern on the cyclohexene ring.
4-[(2-methoxyanilino)carbonyl]phenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of the cyclohexene carboxylic acid group.
Uniqueness
The uniqueness of 6-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N2O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-[[3-[(2-methoxyphenyl)carbamoyl]-4,5-dimethylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H24N2O5S/c1-12-13(2)30-21(24-19(25)14-8-4-5-9-15(14)22(27)28)18(12)20(26)23-16-10-6-7-11-17(16)29-3/h4-7,10-11,14-15H,8-9H2,1-3H3,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
VVSPUVVMCNTNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CC=CCC3C(=O)O)C |
Origin of Product |
United States |
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